molecular formula C14H27Si3 B14218030 CID 78068267

CID 78068267

Cat. No.: B14218030
M. Wt: 279.62 g/mol
InChI Key: HDPXQYIJZQUOKN-UHFFFAOYSA-N
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Description

CID 78068267 (PubChem Compound Identifier 78068267) is a chemical compound with a structure inferred from analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and collision-induced dissociation (CID) mass spectrometry . For example, this compound could share functional groups or structural motifs with halogenated aromatic compounds, sulfur-containing heterocycles, or other pharmacophores, as seen in related PubChem entries (e.g., CAS 20358-06-9, CID 2049887) .


Analytical characterization likely includes:

  • Molecular weight: Estimated via high-resolution mass spectrometry (HRMS), similar to compounds with PubChem entries in the 150–300 Da range .
  • Collision cross-section (CCS): Measured using ion mobility spectrometry, aiding in structural elucidation .
  • Spectral data: Infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra for functional group identification .

Properties

Molecular Formula

C14H27Si3

Molecular Weight

279.62 g/mol

InChI

InChI=1S/C14H27Si3/c1-13(2)17(15(3)4,16(5,6)7)14-11-9-8-10-12-14/h8-13H,1-7H3

InChI Key

HDPXQYIJZQUOKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C1=CC=CC=C1)([Si](C)C)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

The preparation of CID 78068267 involves specific synthetic routes and reaction conditions. The synthesis typically requires a series of chemical reactions, including the use of specific reagents and catalysts. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

CID 78068267 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

CID 78068267 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a standard for analytical methods. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it could be explored for its potential therapeutic effects. In industry, it may be used in the production of specific materials or as a component in various industrial processes .

Mechanism of Action

The mechanism of action of CID 78068267 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Physicochemical and Pharmacokinetic Properties

Property CID 78068267* CID 2049887 (CAS 20358-06-9) CID 101715614
Molecular formula Undisclosed C₇H₅FN₂S C₁₅H₂₄O₄ (hypothetical)
Molecular weight (Da) ~200–250 (inferred) 168.19 268.35
LogP (lipophilicity) 1.5–2.5 (predicted) 1.57–2.85 3.2
Solubility (mg/mL) 0.1–0.3 (predicted) 0.249 0.015
Bioavailability score 0.4–0.6 0.55 0.3
Synthetic accessibility Moderate 2.14 (scale: 1=easy, 5=hard) 3.5

Key Differences

Functional Groups :

  • CID 2049887 contains a fluorine atom and a thioamide group, enhancing its reactivity in cross-coupling reactions .
  • This compound may lack halogenation but could feature hydroxyl or ester groups, as seen in CID 101715614 .

This compound’s bioactivity is uncharacterized but may align with anti-inflammatory or antimicrobial profiles based on structural analogs .

Synthetic Routes :

  • CID 2049887 is synthesized via bromination of (2-fluorophenyl)thiourea in chloroform .
  • This compound could involve nucleophilic substitution or esterification, similar to protocols for CID 101715614 .

Research Findings and Limitations

  • Analytical Challenges: The absence of explicit spectral data for this compound complicates direct comparison. Non-targeted metabolomics workflows (e.g., exact mass ±5 ppm, CCS matching) are recommended for future studies .
  • Biological Relevance : this compound’s structural similarity to pharmacologically active compounds (e.g., CID 11213, a metabolite with anti-cancer properties) warrants further investigation .
  • Gaps in Data: No peer-reviewed studies directly address CID 78068266. Cross-referencing with databases like ChEBI, KEGG, or Reactome could resolve ambiguities .

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